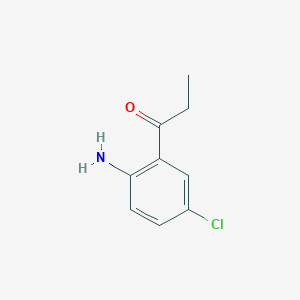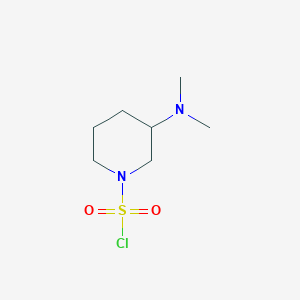
3-(Dimethylamino)piperidine-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)piperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C7H15ClN2O2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)piperidine-1-sulfonyl chloride typically involves the reaction of piperidine with chlorosulfonic acid, followed by the introduction of a dimethylamino group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the careful handling of chlorosulfonic acid and other reagents to prevent any hazardous reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)piperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfonamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Reduced Derivatives: Such as sulfonamides from reduction reactions.
Scientific Research Applications
3-(Dimethylamino)piperidine-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)piperidine-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form sulfonamide bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Piperidine-1-sulfonyl chloride: Lacks the dimethylamino group but shares similar reactivity.
N-Methylpiperidine-1-sulfonyl chloride: Contains a single methyl group instead of a dimethylamino group.
Piperidine-1-sulfonic acid: The oxidized form of piperidine-1-sulfonyl chloride.
Uniqueness
3-(Dimethylamino)piperidine-1-sulfonyl chloride is unique due to the presence of the dimethylamino group, which enhances its reactivity and allows for more diverse chemical transformations. This makes it a valuable reagent in organic synthesis and industrial applications.
Properties
Molecular Formula |
C7H15ClN2O2S |
|---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
3-(dimethylamino)piperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClN2O2S/c1-9(2)7-4-3-5-10(6-7)13(8,11)12/h7H,3-6H2,1-2H3 |
InChI Key |
LRJUTNMIQVSBJM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCN(C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine](/img/structure/B13251379.png)
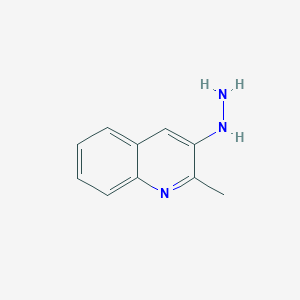
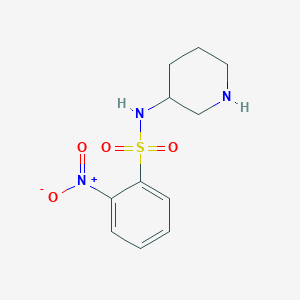
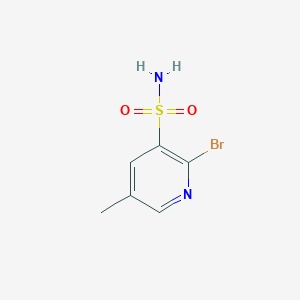



![3-Bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13251428.png)

![N-[(2-methylphenyl)methyl]pyridin-3-amine](/img/structure/B13251435.png)
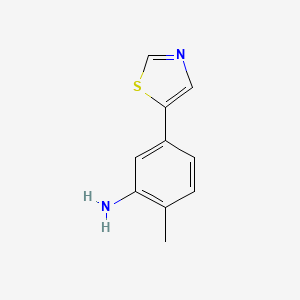
![1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13251445.png)
